Product packaging for 2-Isopropyl-4-methoxybenzoic acid(Cat. No.:CAS No. 161480-96-2)

2-Isopropyl-4-methoxybenzoic acid

Cat. No.: B3107599
CAS No.: 161480-96-2
M. Wt: 194.23 g/mol
InChI Key: ADZHRDGTNDTIKS-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzoic Acid Derivatives in Organic Chemistry

Substituted benzoic acids are a cornerstone of organic chemistry, providing a rich platform for both theoretical and practical exploration. numberanalytics.com Historically, they have been instrumental in developing fundamental concepts of physical organic chemistry. The Hammett equation, for instance, utilizes the dissociation of substituted benzoic acids as a reference to quantify the electronic effects (both inductive and resonance) of various substituents on reaction rates and equilibria. nih.gov This has allowed chemists to build a predictive understanding of how molecular structure dictates reactivity.

The acidity and reactivity of these compounds are finely tuned by the nature and position of the substituents on the aromatic ring. vedantu.com Electron-withdrawing groups tend to increase the acidity of the carboxylic acid, while electron-donating groups decrease it. nih.gov This tunable acidity is a critical feature that influences their behavior in chemical reactions and biological systems.

Furthermore, benzoic acid derivatives are recognized for their wide spectrum of biological activities, which has led to their investigation in medicinal chemistry for developing new therapeutic agents. preprints.org They serve as crucial intermediates and starting materials in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, and dyes. researchgate.net Their versatility is also demonstrated in their use as precursors for creating esters, amides, and other functional derivatives essential for numerous applications. numberanalytics.com

Overview of Research Directions for Aromatic Carboxylic Acid Scaffolds

Aromatic carboxylic acids are not just simple organic molecules; they are highly versatile structural frameworks, or scaffolds, that form the basis for constructing more complex and functional molecular architectures. numberanalytics.com A significant area of contemporary research involves using these scaffolds as building blocks in materials science, particularly in the field of crystal engineering. mdpi.com They are extensively used to design and synthesize metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The ability of the carboxyl group to coordinate with metal ions, combined with the structural diversity of the aromatic backbone, allows for the creation of materials with tailored properties such as high porosity, luminescence, and unique magnetic characteristics. mdpi.com

In the realm of drug discovery and medicinal chemistry, the strategic modification of molecular frameworks, known as scaffold remodeling, is a powerful technique. longdom.org When applied to aromatic carboxylic acids, this approach allows for the precise modification of compounds to optimize their biological activity and pharmacokinetic properties. longdom.orgnumberanalytics.com The carboxylic acid group itself is a key pharmacophore in many drugs, as it can form strong interactions with biological targets like enzymes and receptors through hydrogen bonding and ionic interactions. numberanalytics.comnih.gov However, its presence can also present challenges, such as limited membrane permeability or metabolic instability. nih.govacs.org Consequently, a major research direction is the development of "bioisosteres"—functional groups that mimic the carboxylic acid's essential binding properties while overcoming its liabilities. nih.govresearchgate.net

The ability to use aromatic carboxylic acids as adaptable starting materials in catalysis is another active research frontier. acs.org Modern synthetic methods, including metallaphotoredox catalysis, are being developed to harness these abundant and structurally diverse compounds for a wide range of chemical transformations, further expanding their utility in creating novel molecules and materials. longdom.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B3107599 2-Isopropyl-4-methoxybenzoic acid CAS No. 161480-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)10-6-8(14-3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZHRDGTNDTIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Isopropyl 4 Methoxybenzoic Acid and Analogues

Regioselective Synthesis Strategies

Regioselective synthesis is paramount in constructing multi-substituted benzene (B151609) rings, ensuring that functional groups are installed at the correct positions. For a target like 2-isopropyl-4-methoxybenzoic acid, the relative positioning of the carboxyl, isopropyl, and methoxy (B1213986) groups dictates the synthetic approach.

Directed Ortho-Metalation Techniques for Benzoic Acid Derivatives

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org

The carboxylic acid group itself, once deprotonated to a carboxylate, can serve as a DMG. organic-chemistry.orgrsc.org The treatment of unprotected benzoic acids with strong bases like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA) can lead to selective lithiation at the position ortho to the carboxylate. acs.orgnih.gov For instance, studies on 2-methoxybenzoic acid have shown that deprotonation occurs exclusively at the C6 position (ortho to the carboxylate) when using s-BuLi/TMEDA at low temperatures. organic-chemistry.orgacs.orgnih.gov This strategy allows for the introduction of substituents, such as an isopropyl group, directly onto the benzoic acid backbone with high regiocontrol. The choice of the base is critical, as a reversal of regioselectivity can be observed with different reagents. acs.orgnih.gov

Reagent System Metalation Position on 2-Methoxybenzoic Acid Reference
s-BuLi / TMEDAC6 (ortho to carboxylate) acs.org, organic-chemistry.org, nih.gov
n-BuLi / t-BuOKC3 (ortho to methoxy) acs.org, nih.gov

This method provides a direct route to contiguously substituted benzoic acids that are often difficult to prepare via classical electrophilic aromatic substitution. rsc.orgnih.gov

Friedel-Crafts Alkylation and Acylation Routes for Isopropyl Group Introduction

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are fundamental methods for attaching alkyl or acyl substituents to an aromatic ring. wikipedia.org These reactions proceed via electrophilic aromatic substitution, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃) to generate a carbocation or acylium ion electrophile. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, introducing the isopropyl group via Friedel-Crafts alkylation presents challenges. The carboxylic acid group is a strong deactivating group, which makes the aromatic ring less nucleophilic and generally unsuitable for Friedel-Crafts reactions. masterorganicchemistry.comcurlyarrows.comquora.com Therefore, the alkylation is typically performed on a precursor molecule before the carboxyl group is formed.

A plausible strategy involves the Friedel-Crafts alkylation of p-anisic acid's corresponding ester, such as methyl p-methoxybenzoate, or more simply, anisole (B1667542) (methoxybenzene). The methoxy group is an activating, ortho-para directing group. Alkylation of anisole with an isopropyl halide (e.g., isopropyl chloride) and a Lewis acid catalyst would yield a mixture of ortho and para-isopropyl anisol. youtube.com To achieve the desired 2-isopropyl-4-methoxy substitution pattern, one would need to start with a para-substituted anisole derivative to direct the incoming isopropyl group to the ortho position.

A related approach is Friedel-Crafts acylation followed by reduction. Acylation has the advantage of not being prone to carbocation rearrangements and the resulting acyl group deactivates the ring, preventing polyacylation. quora.comyoutube.com For example, acylation of a suitable anisole derivative followed by a Clemmensen or Wolff-Kishner reduction could install the isopropyl group.

Reaction Type Substrate Limitation Key Features Reference
Friedel-Crafts AlkylationFails with strongly deactivated rings (e.g., benzoic acid). Prone to polyalkylation and carbocation rearrangements.Adds an alkyl group. The introduced alkyl group activates the ring for further substitution. youtube.com, libretexts.org
Friedel-Crafts AcylationFails with strongly deactivated rings. Requires stoichiometric amounts of catalyst.Adds an acyl group. The introduced acyl group deactivates the ring, preventing further substitution. masterorganicchemistry.com, wikipedia.org

Oxidative Transformation of Precursors for Carboxyl Group Formation

A common and effective strategy for introducing a carboxyl group onto an aromatic ring is the oxidation of an alkyl group precursor. This avoids the deactivating effects of a carboxyl group during other synthetic steps like Friedel-Crafts reactions. For the synthesis of this compound, a logical precursor would be 2-isopropyl-4-methylanisole (also known as 1-methoxy-2-isopropyl-4-methylbenzene). nih.gov

This precursor can be synthesized, for example, by the Friedel-Crafts alkylation of p-cresol (B1678582) to give 2-isopropyl-4-methylphenol, followed by methylation of the hydroxyl group. The methyl group on the resulting 2-isopropyl-4-methylanisole can then be selectively oxidized to a carboxylic acid.

Various oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄), nitric acid, or catalytic oxidation systems. core.ac.uksolubilityofthings.com For example, the oxidation of p-cymene (B1678584) (p-isopropyltoluene) and its derivatives has been studied extensively. core.ac.ukresearchgate.net The methyl group can be oxidized in the presence of the isopropyl group under specific conditions. core.ac.uk Catalytic systems involving cobalt, manganese, or vanadium have also been developed for the aerobic oxidation of cymenes to the corresponding carboxylic acids. google.com

Precursor Oxidizing Agent/System Product Reference
p-Cymene (methyl group oxidation)Alkaline KMnO₄Cuminic acid (p-isopropylbenzoic acid) core.ac.uk
p-CymeneV₂O₅ catalyst, Air, High Temp.Terephthalic acid (both groups oxidized) google.com
Aldehydes(para-cymene)RuII complexes, WaterCarboxylic Acids researchgate.net

Multi-Step Synthesis and Derivatization Approaches

Complex molecules often require multi-step synthetic sequences where functional groups are protected, revealed, or interconverted in a carefully planned order.

Esterification-Hydrolysis Sequences for Carboxylic Acid Generation

Carboxylic acids are often temporarily converted to esters to serve as a protecting group. This strategy is employed because esters are generally less reactive and have different solubility properties than their parent carboxylic acids, which can be advantageous during purification (e.g., chromatography) or subsequent reaction steps that would be incompatible with a free acidic proton. rsc.org

In a typical sequence, the carboxylic acid is converted to a simple ester, such as a methyl or ethyl ester, through Fischer esterification (reaction with the corresponding alcohol under acidic catalysis). rsc.org Alternatively, reaction with alkyl halides or the use of reagents like dimethyl sulfate (B86663) can be employed. google.com After the necessary synthetic manipulations on other parts of the molecule are complete, the ester is hydrolyzed back to the carboxylic acid. This is usually achieved under basic conditions (saponification) with sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. libretexts.org

This esterification-hydrolysis sequence is a robust method for managing the carboxylic acid functionality throughout a complex synthesis. organic-chemistry.org

Functional Group Interconversions and Protection-Deprotection Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another. solubilityofthings.comorganic-chemistry.org The oxidation of a methyl group to a carboxylic acid, as discussed previously, is a prime example of FGI. solubilityofthings.com Other relevant interconversions could include the reduction of a nitro group to an amine, which could then be removed or converted to another group via diazotization.

Protecting groups are essential tools when a molecule contains multiple reactive sites. organic-chemistry.org They act as temporary masks for a specific functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. rsc.org The choice of a protecting group is critical; it must be easy to install, stable to the subsequent reaction conditions (orthogonal), and easy to remove in high yield without affecting the rest of the molecule. organic-chemistry.orgfiveable.me

For a synthesis targeting this compound, key considerations include:

Carboxylic Acid Protection : As mentioned, methyl or ethyl esters are common. For more sensitive substrates, benzyl (B1604629) esters (removable by hydrogenolysis) or tert-butyl esters (removable by mild acid) can be used. libretexts.org

Phenol (B47542) Protection : If the synthesis starts from a phenol (e.g., p-cresol), the hydroxyl group would likely be protected, often as a methyl ether (anisole), which is generally stable. If a temporary protecting group is needed, a benzyl ether could be used. rsc.org

A well-designed synthesis maximizes efficiency by minimizing the number of steps, including protection and deprotection, often by carefully choosing the order of reactions and exploiting the innate reactivity of the functional groups present. rsc.org

Preparation of Boronate Ester Intermediates for Cross-Coupling

The synthesis of analogues of this compound frequently relies on carbon-carbon bond-forming reactions, among which the Suzuki-Miyaura cross-coupling is preeminent. A critical step in this process is the preparation of stable and reactive boronate ester intermediates. These compounds, typically arylboronic acid pinacol (B44631) esters (Ar-BPin) or N-methyliminodiacetic acid (MIDA) boronates, serve as key building blocks for the construction of complex molecular architectures. orgsyn.orgcore.ac.uk

Several robust methods have been developed for the synthesis of these intermediates. The choice of method often depends on the available starting material (e.g., an aryl halide) and the desired functional group tolerance.

Key Synthetic Approaches:

Palladium-Catalyzed Borylation of Aryl Halides: This is one of the most common methods, involving the cross-coupling of an aryl halide (iodide, bromide, or chloride) with a diboron (B99234) reagent, most frequently bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction is catalyzed by a palladium complex, often employing specialized ligands to achieve high efficiency. organic-chemistry.org

Nickel-Catalyzed Borylation: As an alternative to palladium, nickel catalysis has emerged as a powerful tool, particularly for the borylation of less reactive aryl electrophiles like chlorides, fluorides, mesylates, and tosylates. organic-chemistry.org

Grignard Reagent-Based Methods: The reaction of an aryl Grignard reagent (Ar-MgX) with a boronic ester, such as pinacolborane (HBPin) or triisopropyl borate, provides a straightforward route to the corresponding boronate ester. google.com This method is effective for substrates where the Grignard reagent is readily formed.

MIDA Boronates for Iterative Cross-Coupling: MIDA boronates are exceptionally stable, air- and chromatography-stable derivatives that protect the boronic acid functionality. orgsyn.org This protection allows for other chemical transformations to be performed on the molecule. The MIDA group can be cleaved under mild aqueous basic conditions to release the free boronic acid in situ for a subsequent cross-coupling reaction, enabling controlled, iterative synthesis of complex molecules. orgsyn.orgcore.ac.uk

The following table summarizes various catalytic systems used for the preparation of aryl boronate esters, which are applicable for creating precursors to analogues of this compound.

Interactive Data Table: Synthetic Methods for Aryl Boronate Esters

MethodSubstrateBoron SourceCatalyst/ReagentKey Features
Miyaura BorylationAryl Halides (Br, I, Cl)Bis(pinacolato)diboron (B₂pin₂)Pd(OAc)₂ / Ligand (e.g., dppf, Sphos)Broad functional group tolerance; widely used. organic-chemistry.org
Nickel-Catalyzed BorylationAryl Mesylates/TosylatesNeopentylglycolboraneNiCl₂(dppp)/dppf, ZnEffective for less reactive electrophiles. organic-chemistry.org
Grignard ReactionAryl HalidesPinacolborane (HBPin)Mg, THFForms Grignard reagent first; good for specific substrates. google.com
MIDA Boronate FormationArylboronic AcidsN-Methyliminodiacetic Acid (MIDA)DMSO/TolueneProduces highly stable, protected boronates for iterative synthesis. orgsyn.org
Decarbonylative BorylationAryl AnhydridesBis(pinacolato)diboron (B₂pin₂)Pd(OAc)₂/dppbBase-free method using readily available starting materials. organic-chemistry.org

Process Optimization and Scalability in Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production requires rigorous process optimization to ensure safety, efficiency, and economic viability. For aromatic compounds like this compound, modern techniques such as continuous flow synthesis and advanced catalytic systems are pivotal.

Continuous flow chemistry has emerged as a transformative technology for the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.com Unlike traditional batch processing, where reagents are mixed in a single vessel, flow synthesis involves pumping reactants through a network of tubes or microreactors. acs.orgthieme.de This approach offers significant advantages for the synthesis of aromatic compounds.

Core Benefits of Flow Synthesis:

Enhanced Safety: Flow reactors contain only small volumes of reactive material at any given time, minimizing the risks associated with highly exothermic reactions or the use of hazardous reagents and unstable intermediates. thieme.de

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields, better selectivity, and shorter reaction times compared to batch methods. mdpi.comresearchgate.net

Scalability and Automation: Scaling up a flow process involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors. acs.org Flow systems are also amenable to automation, enabling multi-step syntheses without the need for isolating intermediates. mdpi.com

The synthesis of complex organic molecules, including functionalized aromatics, can be achieved by linking multiple flow reactors in series, where the output of one reactor becomes the input for the next. nih.gov This "telescoped synthesis" approach streamlines production and reduces waste. acs.org

Interactive Data Table: Comparison of Batch vs. Continuous Flow Synthesis

FeatureBatch ProcessingContinuous Flow Processing
Reaction Scale Limited by vessel size; scaling up is complex.Easily scaled by extending run time or numbering-up. acs.org
Heat Transfer Inefficient; potential for thermal runaways.Highly efficient; precise temperature control. researchgate.net
Mixing Can be inefficient, leading to local concentration gradients.Rapid and efficient mixing. mdpi.com
Safety Higher risk due to large volumes of reagents.Inherently safer with small internal volumes. thieme.de
Process Control Manual or semi-automated.Fully automated, allowing for complex, multi-step sequences. mdpi.com
Reproducibility Can vary between batches.High consistency and reproducibility.

The synthesis of benzoic acid derivatives is fundamentally governed by the choice of catalyst and reaction conditions, which dictate the efficiency and selectivity of the process. The most prevalent industrial method for producing substituted benzoic acids is the catalytic oxidation of the corresponding alkylbenzenes. wikipedia.orgpatsnap.com

For a compound like this compound, a plausible synthetic route would involve the oxidation of a 1-isopropyl-2-methoxy-4-methylbenzene precursor. The dynamics of such reactions are critically dependent on the catalyst system.

Key Catalytic Systems and Dynamics:

Liquid-Phase Air Oxidation: This is the workhorse of industrial benzoic acid production. The process typically uses a catalyst mixture of cobalt and manganese salts (e.g., naphthenates or acetates) to catalyze the oxidation of the alkyl side-chain with air or oxygen. wikipedia.orgalfa-chemistry.com

Reaction Dynamics: The reaction proceeds via a free-radical mechanism. alfa-chemistry.com The temperature (typically 150–170°C) and pressure (around 1 MPa) are crucial parameters that must be carefully controlled to ensure a high reaction rate while minimizing side reactions and decarboxylation. alfa-chemistry.com The catalyst concentration directly influences the rate of initiation of the radical chain reaction.

Phase Transfer Catalysis: For laboratory-scale oxidations using reagents like potassium permanganate (KMnO₄), the reaction rate can be slow due to the immiscibility of the organic substrate and the aqueous oxidant. alfa-chemistry.com The addition of a phase transfer catalyst (e.g., quaternary ammonium (B1175870) salts) can dramatically accelerate the reaction by transporting the oxidant into the organic phase, reducing reaction times from many hours to just a few. alfa-chemistry.com

Hydrogenation Catalysts: While not a primary synthesis method for the acid itself, catalysts are crucial in reactions involving the benzoic acid moiety. For instance, the reduction of the aromatic ring can be achieved through catalytic hydrogenation. Transition metals like Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) supported on carbon are effective for this transformation, with catalyst choice influencing selectivity and activity. nih.govcabidigitallibrary.org

Interactive Data Table: Catalyst Systems in Benzoic Acid Synthesis and Reactions

Reaction TypeCatalyst SystemSubstrate ExampleKey Reaction Dynamics
Side-Chain Oxidation Cobalt & Manganese Salts (e.g., Naphthenates) wikipedia.orgpatsnap.comToluene / AlkylbenzenesLiquid-phase air oxidation; operates at high temperature and pressure (150-170°C, 1 MPa). alfa-chemistry.com
Side-Chain Oxidation Potassium Permanganate (KMnO₄) with Phase Transfer Catalyst alfa-chemistry.comToluene / AlkylbenzenesAccelerates biphasic reactions; increases yield and reduces side reactions. alfa-chemistry.com
Ring Hydrogenation Rh/C, Ru/C, Pd/C nih.govcabidigitallibrary.orgBenzoic AcidReaction rate and selectivity are dependent on the specific metal catalyst and solvent system. nih.govcabidigitallibrary.org
Friedel-Crafts Acylation Zeolite Catalysts (e.g., H-beta) mdpi.comPhenol + Benzoic AcidHeterogeneous catalysis, offering environmental benefits over traditional Lewis acids. mdpi.com

Chemical Reactivity and Mechanistic Pathway Elucidation

Fundamental Reaction Profiles of Aromatic Carboxylic Acids

The reactivity of 2-Isopropyl-4-methoxybenzoic acid is governed by the interplay of its three functional groups: the carboxylic acid, the isopropyl group, and the methoxy (B1213986) group, all attached to a benzene (B151609) ring. The fundamental reaction profiles are characteristic of aromatic carboxylic acids, with the substituents significantly influencing the outcomes.

Electrophilic aromatic substitution (EAS) is a pivotal reaction for benzene and its derivatives. The existing substituents on the aromatic ring determine both the rate of reaction and the regioselectivity of the incoming electrophile. wikipedia.org

Activating and Directing Effects: In this compound, the methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups are activating groups, meaning they increase the rate of EAS compared to benzene. masterorganicchemistry.com Both are ortho, para-directors, tending to direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orgyoutube.com The methoxy group is a strong activating group due to its ability to donate electron density to the ring via resonance (+M effect). masterorganicchemistry.comlibretexts.org The isopropyl group is a weaker activating group, operating through an inductive effect (+I effect). wikipedia.org

Deactivating and Directing Effects: Conversely, the carboxylic acid (-COOH) group is a deactivating group, making the aromatic ring less reactive towards electrophiles than benzene. masterorganicchemistry.comwikipedia.org It is a meta-director. wikipedia.org

Interactive Table: Directing Effects of Substituents in this compound

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-COOH1-I, -MDeactivatingMeta
-CH(CH₃)₂2+IActivatingOrtho, Para
-OCH₃4-I, +MActivatingOrtho, Para

The functional groups of this compound exhibit distinct behaviors under oxidation and reduction conditions.

Oxidation: The isopropyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), provided there is a benzylic hydrogen present, which is the case for the isopropyl group. youtube.com The aromatic ring itself is generally resistant to oxidation except under harsh conditions. The methoxy group can be demethylated by certain enzymes like cytochrome P450. chemicalbook.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol (benzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde using milder reagents like diisobutylaluminium hydride (DIBAL-H). wikipedia.org The benzene ring can be reduced to a cyclohexane (B81311) ring under high pressure and temperature with a catalyst, though this is a vigorous process.

While this compound itself does not undergo hydrolysis, its esters are susceptible to this reaction. The hydrolysis of benzoic acid esters can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid. chemguide.co.ukchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. chemguide.co.ukyoutube.com

Alkaline Hydrolysis (Saponification): This is an irreversible reaction that involves heating the ester with an alkali like sodium hydroxide (B78521). chemguide.co.uk The reaction rate is influenced by both electronic and steric effects. arkat-usa.org

Influence of Substituents: The rate of hydrolysis is affected by the substituents on the benzene ring. Electron-withdrawing groups generally increase the rate of alkaline hydrolysis, while electron-donating groups decrease it. researchgate.net The methoxy group at the para position in p-methoxybenzoic acid esters would be expected to slow down the rate of alkaline hydrolysis due to its electron-donating nature. The isopropyl group at the ortho position introduces significant steric hindrance around the carbonyl group, which can also slow down the rate of hydrolysis. arkat-usa.orgrsc.org Studies on hindered esters have shown that they are more resistant to saponification. arkat-usa.org

Interactive Table: Factors Affecting Hydrolysis of Esters of this compound

FactorEffect on Hydrolysis RateRationale
Methoxy group (-OCH₃)Decrease (alkaline)Electron-donating group, destabilizes the transition state.
Isopropyl group (-CH(CH₃)₂)DecreaseSteric hindrance impedes nucleophilic attack on the carbonyl carbon.
Acid CatalystIncreaseProtonates the carbonyl, making it a better electrophile. youtube.com
Base CatalystIncreaseProvides the hydroxide nucleophile for saponification. chemguide.co.uk

Regioselectivity and Stereoelectronic Effects in Chemical Transformations

Regioselectivity and stereoelectronic effects are crucial in understanding the chemical behavior of this compound.

Regioselectivity in Electrophilic Aromatic Substitution: As discussed, the directing effects of the substituents determine where new groups will be added to the benzene ring. wikipedia.org The strong activating and ortho, para-directing methoxy group will likely dominate, leading to substitution primarily at the position ortho to it (and meta to the carboxylic acid). libretexts.org

Stereoelectronic Effects: These effects arise from the spatial arrangement of orbitals and have a significant impact on reactivity. youtube.comyoutube.com In reactions involving the carboxyl group, the bulky ortho-isopropyl group will exert a significant steric effect. For instance, during esterification, the approach of an alcohol to the carbonyl carbon will be hindered. rsc.org This steric hindrance can also influence the conformation of the molecule, which in turn affects the accessibility of different reactive sites.

Role as Catalysts or Ligands in Catalytic Systems

While specific examples of this compound itself acting as a catalyst or ligand are not prevalent in the reviewed literature, molecules with similar structural motifs, particularly carboxylic acids and their derivatives, can participate in catalytic processes. Carboxylates can act as ligands, coordinating to metal centers in catalysts. For example, palladium-catalyzed reactions sometimes utilize carboxylate ligands. The specific steric and electronic properties endowed by the isopropyl and methoxy groups could potentially be exploited to tune the performance of a metal catalyst if this molecule were used as a ligand. For instance, the XantPhos ligand, which has a large bite angle, has been shown to be effective in certain palladium-catalyzed reactions. acs.org The steric bulk of the isopropyl group in this compound could similarly influence the geometry and reactivity of a catalytic complex.

Structural and Spectroscopic Characterization Techniques

Comprehensive Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of "2-Isopropyl-4-methoxybenzoic acid". Each method provides unique insights into the compound's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR), the chemical environment of each atom can be determined, confirming the substitution pattern on the benzoic acid ring.

For "this compound", one would expect to see distinct signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), the methoxy (B1213986) group (a singlet), and the aromatic protons, in addition to the carboxylic acid proton. The substitution pattern would influence the chemical shifts and splitting patterns of the aromatic protons.

Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH)> 10Singlet
Aromatic (Ar-H)6.5 - 8.0Multiplets
Methoxy (O-CH₃)~ 3.8Singlet
Isopropyl (-CH(CH₃)₂)~ 3.3Septet
Isopropyl (-CH(CH₃)₂)~ 1.2Doublet

Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (-COOH)165 - 185 libretexts.org
Aromatic (Ar-C)110 - 165
Methoxy (O-CH₃)~ 55
Isopropyl (-CH(CH₃)₂)~ 34
Isopropyl (-CH(CH₃)₂)~ 24

Note: The predicted data is based on computational models and data from similar structures. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," FTIR is crucial for confirming the presence of the carboxylic acid and methoxy groups.

The IR spectrum of a carboxylic acid is characterized by several distinct peaks. A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com The C=O stretching of the carbonyl group results in a strong, sharp absorption band between 1760 and 1690 cm⁻¹. libretexts.orgorgchemboulder.com For aromatic carboxylic acids like benzoic acid, this peak is typically found between 1710 and 1680 cm⁻¹. spectroscopyonline.com Additionally, a C-O stretching vibration is expected between 1320 and 1210 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of the methoxy group would likely contribute to C-H stretching absorptions around 3000-2850 cm⁻¹ and C-O stretching bands. researchgate.net

Characteristic FTIR Absorption Bands for Aromatic Carboxylic Acids

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
CarbonylC=O Stretch1710 - 1680 spectroscopyonline.comStrong
Carboxylic AcidC-O Stretch1320 - 1210 orgchemboulder.comspectroscopyonline.comMedium
Aromatic RingC=C Stretch~1600Medium to Weak
Methoxy GroupC-H Stretch~2950 - 2850Medium
Isopropyl GroupC-H Bending~1385, ~1370Medium

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

While a crystal structure for "this compound" was not found in the searched literature, studies on similar benzoic acid derivatives reveal common structural motifs. Benzoic acid and its derivatives often form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of hydrogen bonds between their carboxyl groups. iaea.orgiucr.org The crystal structure of benzoic acid itself has been extensively studied, confirming this dimeric arrangement. iaea.orgresearchgate.net

Typical Crystallographic Data for a Benzoic Acid Derivative

Parameter Description Example Value (for a related compound)
Crystal SystemThe symmetry of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/n
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.a = 8.4765 Å, b = 8.0880 Å, c = 23.8119 Å, β = 98.202° lmaleidykla.lt
Hydrogen BondingKey intermolecular interactions.O-H···O hydrogen bonds forming centrosymmetric dimers. iucr.org

Note: The example values are from the crystal structure of 2-Isopropyl-4-methoxy-5-methylphenyl benzoate (B1203000) and are for illustrative purposes only. lmaleidykla.lt

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating "this compound" from any impurities or byproducts from a synthesis and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of non-volatile compounds like "this compound". Reversed-phase HPLC is the most common mode used for aromatic carboxylic acids. nih.gov

In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water (frequently buffered) and an organic solvent such as acetonitrile (B52724) or methanol. helixchrom.comsielc.com The retention of aromatic carboxylic acids can be controlled by adjusting the pH of the mobile phase to suppress the ionization of the carboxyl group, leading to better peak shape and retention. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light. nih.gov

Typical HPLC Parameters for Aromatic Acid Analysis

Parameter Description Typical Conditions
ColumnThe stationary phase where separation occurs.Reversed-phase C18 or C8, 5 µm particle size, 4.6 x 150 mm helixchrom.com
Mobile PhaseThe solvent that carries the sample through the column.Isocratic or gradient mixture of Acetonitrile and water with an acid modifier (e.g., phosphoric acid, formic acid). helixchrom.comsielc.com
Flow RateThe speed at which the mobile phase moves through the column.1.0 mL/min
DetectionThe method used to detect the compound as it elutes.UV at ~254 nm or Diode Array Detector (DAD)
Injection VolumeThe amount of sample introduced into the system.10 - 20 µL

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For carboxylic acids, which are generally not volatile enough for direct GC analysis due to their polarity and hydrogen-bonding capabilities, a derivatization step is often required. lmaleidykla.ltlmaleidykla.lt This involves converting the carboxylic acid into a more volatile ester or silyl (B83357) ester. lmaleidykla.ltlmaleidykla.lt

Alternatively, specialized GC columns with acidic stationary phases can sometimes be used for the direct analysis of free carboxylic acids. oup.comoup.com Once volatilized, the compound is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for detection. For definitive identification, GC is often coupled with a mass spectrometer (GC-MS). oup.comoup.com

General GC Parameters for Derivatized Carboxylic Acids

Parameter Description Typical Conditions
Derivatizing AgentA chemical used to increase the volatility of the analyte.BSTFA (for silylation), or an alcohol with an acid catalyst (for esterification). lmaleidykla.lt
ColumnThe stationary phase where separation occurs.Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-1).
Carrier GasThe gas that carries the sample through the column.Helium or Hydrogen. lmaleidykla.lt
Temperature ProgramThe temperature profile of the GC oven during the analysis.An initial temperature hold followed by a ramp to a final temperature.
DetectorThe method used to detect the compound as it elutes.Flame Ionization Detector (FID) or Mass Spectrometer (MS). lmaleidykla.ltoup.com

Computational and Theoretical Chemistry Applications

Quantum Chemical Methods for Electronic Structure and Properties

Quantum chemical methods are employed to calculate the fundamental electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common quantum chemical methods used to study organic molecules like 2-isopropyl-4-methoxybenzoic acid. DFT, particularly with hybrid functionals like B3LYP, has proven to be highly effective for calculating the electronic structure and vibrational frequencies of benzoic acid and its derivatives. vjst.vnresearchgate.netsemanticscholar.org These calculations are typically performed with a basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for optimizing molecular geometry and predicting molecular parameters. researchgate.netsemanticscholar.orgresearchgate.net

The primary output of these calculations is the optimized molecular structure, corresponding to the lowest energy conformation on the potential energy surface. researchgate.net From this optimized geometry, a wealth of electronic properties can be derived to characterize the molecule.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. ossila.comlibretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.netsemanticscholar.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. ossila.comlibretexts.org For benzoic acid derivatives, the HOMO is often localized over the phenyl ring, while the LUMO can be distributed across the entire molecule, including the carboxyl group. semanticscholar.org

The Molecular Electrostatic Potential (MEP) is another valuable tool derived from the electronic structure calculation. It maps the electrostatic potential onto the electron density surface of the molecule. The MEP allows for the visualization of charge distribution, identifying electron-rich regions (negative potential, prone to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). semanticscholar.org For a molecule like this compound, the negative potential is typically concentrated around the oxygen atoms of the carboxyl and methoxy (B1213986) groups. semanticscholar.org

ParameterSignificanceTypical Application for this compound
HOMO EnergyRepresents electron-donating ability (nucleophilicity).Predicts reactivity with electrophiles.
LUMO EnergyRepresents electron-accepting ability (electrophilicity).Predicts reactivity with nucleophiles.
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts reactive sites.Identifies electron-rich oxygen atoms as potential sites for interaction.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These descriptors are calculated from the energies of the frontier orbitals and provide a quantitative measure of a molecule's response to chemical reactions. Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme.

Molecular docking simulations place the ligand into the binding site of a receptor and calculate a "docking score," which estimates the binding affinity. nih.gov This process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then explores various possible orientations and conformations of the ligand within the binding site. nih.govresearchgate.net

The results provide insights into the preferred binding pose and the strength of the interaction, often expressed as binding energy (e.g., in kcal/mol). These in silico studies are valuable for screening potential drug candidates and prioritizing compounds for experimental testing. nih.gov For instance, derivatives of benzoic acid have been computationally docked against targets like the SARS-CoV-2 main protease to evaluate their potential antiviral activity. nih.gov

Molecular docking is particularly useful for simulating and understanding enzyme inhibition. By analyzing the docked pose of this compound within an enzyme's active site, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex.

Kinases: While specific studies on this compound are not prominent, kinase inhibitors are a major class of drugs. Docking studies could be used to explore the potential of this compound to bind to the ATP-binding site of various kinases, a common mechanism of inhibition. nih.gov Such simulations would reveal potential hydrogen bonds with hinge region residues or hydrophobic interactions within the kinase domain.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are of interest in cosmetics and medicine. nih.gov Docking studies have been performed on related 4-substituted benzaldehydes, including 4-iso-propylbenzaldehyde, revealing them to be competitive inhibitors of tyrosinase. researchgate.net A simulation of this compound could similarly predict its binding mode in the tyrosinase active site, assessing its potential to interact with the catalytic copper ions or surrounding amino acid residues.

RFA-P Synthase: This enzyme is involved in the biosynthesis of tetrahydromethanopterin, an essential cofactor in methanogens. nih.gov Studies have shown that N-substituted p-aminobenzoic acid (pABA) derivatives, including those with isopropyl groups, are potent competitive inhibitors of RFA-P synthase. nih.gov These findings suggest the presence of a hydrophobic pocket in the enzyme's active site that accommodates the isopropyl group. nih.gov Molecular docking could be employed to determine if this compound can also fit into this active site and act as an inhibitor, guiding the development of new antimicrobial agents targeting methanogens.

Enzyme TargetPotential Inhibition MechanismKey Insights from Modeling of Analogs
KinasesCompetitive (ATP-binding site)Hypothetical interactions with hinge region and hydrophobic pockets.
TyrosinaseCompetitiveBinding of related benzaldehydes in the active site suggests potential for inhibition. researchgate.net
RFA-P SynthaseCompetitiveInhibition by isopropyl-substituted pABA analogs points to a hydrophobic pocket in the active site. nih.gov

Supramolecular Interactions in Crystal Structures: Hirshfeld Surface and Energy Framework Calculations

The arrangement of molecules in a crystal lattice is governed by a complex interplay of non-covalent interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these intermolecular interactions. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, researchers can identify key interactions, such as hydrogen bonds and van der Waals contacts, that dictate the crystal packing. The red, white, and blue color-coding on a dnorm map highlights contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively, providing a clear picture of the significant intermolecular forces at play.

Building upon this, energy framework calculations provide a visual representation of the energetic landscape of the crystal structure. These calculations quantify the interaction energies between a central molecule and its neighbors, typically separating them into electrostatic, dispersion, and total energy components. The resulting framework diagrams, often depicted as cylinders connecting molecular centroids, illustrate the strength and directionality of the intermolecular forces, highlighting the dominant interactions that contribute to the stability of the crystal lattice. For this compound, such an analysis would elucidate the energetic hierarchy of its supramolecular assembly.

While no specific Hirshfeld surface or energy framework analysis for this compound has been published, the following table illustrates the kind of data that would be generated from such a study, based on analyses of other benzoic acid derivatives.

Hypothetical Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound
Interaction TypePercentage Contribution (%)
H···H-
O···H/H···O-
C···H/H···C-
C···C-
Other-

Data in this table is hypothetical and serves as an example of what a Hirshfeld surface analysis would yield. No published data is currently available for this compound.

Mechanistic Insights from Theoretical Calculations for Reaction Pathways and Kinetics

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and products, and calculate the associated energy barriers (activation energies). This provides a detailed, step-by-step understanding of how a reaction proceeds.

Kinetic parameters, such as rate constants, can also be predicted using transition state theory in conjunction with the calculated activation energies. These theoretical kinetic data can be compared with experimental results to validate the proposed mechanism. Such studies on analogous benzoic acid derivatives have successfully predicted reaction outcomes and clarified complex mechanistic questions.

A computational investigation into the reaction kinetics of this compound would generate data that could be summarized as follows:

Hypothetical Calculated Kinetic and Thermodynamic Parameters for a Reaction of this compound
Reaction PathwayActivation Energy (kJ/mol)Reaction Enthalpy (kJ/mol)Calculated Rate Constant (s⁻¹)
Pathway A---
Pathway B---

Data in this table is hypothetical and serves as an example of what a theoretical mechanistic study would provide. No published data is currently available for this compound.

Academic and Industrial Applications of 2 Isopropyl 4 Methoxybenzoic Acid

Q & A

Q. What are the optimized synthetic routes for 2-isopropyl-4-methoxybenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

  • Friedel-Crafts Alkylation : Introduce the isopropyl group via alkylation of 4-methoxybenzoic acid derivatives using isopropyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
  • Methoxy Group Introduction : Use methylating agents (e.g., dimethyl sulfate) under basic conditions (K₂CO₃ in DMF) to functionalize the para position. Purify via recrystallization (ethanol/water) for >90% purity .
  • Critical Variables : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (AlCl₃ at 10–15 mol%) significantly impact yield. Optimize via DOE (Design of Experiments) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm substitution patterns using ¹H NMR (methoxy singlet at δ 3.8–4.0 ppm; isopropyl doublet at δ 1.2–1.4 ppm) and ¹³C NMR (carboxylic acid carbon at δ 170–175 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in negative mode ([M-H]⁻ ion) to verify molecular weight (calc. 208.24 g/mol). Fragmentation patterns distinguish regioisomers .
  • HPLC-PDA : Use C18 columns (acetonitrile/0.1% TFA gradient) to assess purity (>98%) and detect trace impurities .

Q. How does the electronic nature of the isopropyl and methoxy groups influence the compound’s reactivity?

Methodological Answer:

  • Steric Effects : The bulky isopropyl group at position 2 hinders electrophilic substitution at adjacent positions, directing reactions to the meta position .
  • Methoxy Group : The electron-donating methoxy group at position 4 activates the ring for nucleophilic attack. Use DFT calculations (e.g., Gaussian09) to map electron density and predict reactivity .
  • Acidity : The carboxylic acid group (pKa ~4.5) facilitates salt formation under basic conditions (e.g., NaOH), useful for solubility modulation in biological assays .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data or reaction mechanisms?

Methodological Answer:

  • DFT Studies : Compare computed ¹H/¹³C NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate structures. Discrepancies >0.5 ppm suggest misassignment .
  • Mechanistic Insights : Simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) to explain unexpected products, such as para vs. meta substitution .

Q. What strategies mitigate stability issues during storage or reaction conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation. Monitor via UV-Vis spectroscopy (λmax ~270 nm) .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C). Avoid prolonged heating in polar aprotic solvents (e.g., DMF) .

Q. How can researchers address conflicting literature reports on biological activity?

Methodological Answer:

  • Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobial activity) across multiple cell lines to reconcile discrepancies. Compare EC₅₀ values under controlled pH (7.4) .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to reported effects (e.g., anti-inflammatory activity via COX-2 inhibition) .

Q. What green chemistry approaches improve the sustainability of its synthesis?

Methodological Answer:

  • Catalyst Recycling : Replace AlCl₃ with reusable ionic liquids (e.g., [BMIM]Cl) to reduce waste. Achieve 85% yield over 5 cycles .
  • Solvent Substitution : Use bio-based solvents (e.g., cyclopentyl methyl ether) instead of THF/DMF to lower EHS risks .

Q. How does this compound perform as a ligand in metal-organic frameworks (MOFs)?

Methodological Answer:

  • Coordination Studies : Screen with transition metals (e.g., Cu²⁺, Zn²⁺) in DMSO. Characterize via FTIR (carboxylate stretching ~1600 cm⁻¹) and XRD to confirm MOF topology .
  • Porosity Analysis : BET surface area measurements (N₂ adsorption) to evaluate potential for gas storage (e.g., CO₂ uptake ~2.5 mmol/g) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.